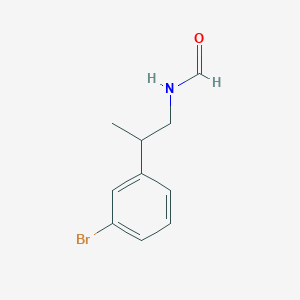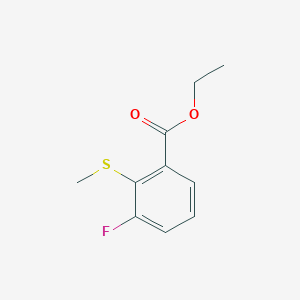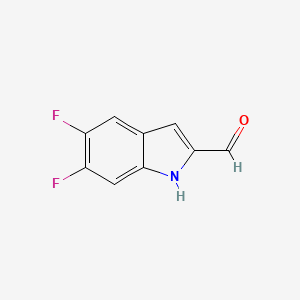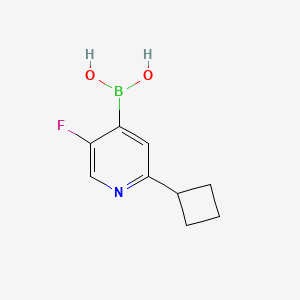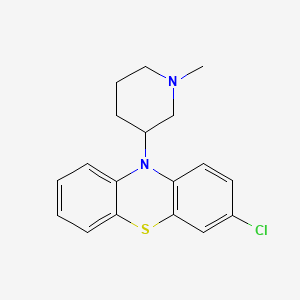
3-Chloro-10-(1-methyl-3-piperidyl)phenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10H-Phenothiazine, 3-chloro-10-(1-methyl-3-piperidinyl)- is a derivative of phenothiazine, a class of heterocyclic compounds known for their diverse applications in medicinal chemistry and industrial processes. This compound is characterized by the presence of a chlorine atom at the 3-position and a 1-methyl-3-piperidinyl group at the 10-position of the phenothiazine core.
Preparation Methods
The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the subsequent alkylation step may involve the use of alkyl halides under basic conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
10H-Phenothiazine, 3-chloro-10-(1-methyl-3-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
10H-Phenothiazine, 3-chloro-10-(1-methyl-3-piperidinyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of phenothiazine, including this compound, are explored for their potential use as antipsychotic and antiemetic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 10H-Phenothiazine, 3-chloro-10-(1-methyl-3-piperidinyl)- involves its interaction with various molecular targets. In medicinal chemistry, phenothiazine derivatives are known to interact with dopamine receptors, thereby exerting antipsychotic effects. The compound may also interact with other receptors and enzymes, contributing to its diverse biological activities .
Comparison with Similar Compounds
10H-Phenothiazine, 3-chloro-10-(1-methyl-3-piperidinyl)- can be compared with other phenothiazine derivatives such as:
10H-Phenothiazine: The parent compound without any substituents.
3-Chloro-10H-Phenothiazine: Lacks the 1-methyl-3-piperidinyl group.
10-Methylphenothiazine: Contains a methyl group at the 10-position but lacks the chlorine atom at the 3-position.
This compound’s unique combination of substituents at the 3- and 10-positions imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
101976-36-7 |
|---|---|
Molecular Formula |
C18H19ClN2S |
Molecular Weight |
330.9 g/mol |
IUPAC Name |
3-chloro-10-(1-methylpiperidin-3-yl)phenothiazine |
InChI |
InChI=1S/C18H19ClN2S/c1-20-10-4-5-14(12-20)21-15-6-2-3-7-17(15)22-18-11-13(19)8-9-16(18)21/h2-3,6-9,11,14H,4-5,10,12H2,1H3 |
InChI Key |
XQPZVXOMCPKMKB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1)N2C3=C(C=C(C=C3)Cl)SC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B14084691.png)
![Sodium hydride;thieno[3,2-c]pyridine-4-carboxylic acid](/img/structure/B14084693.png)
![1-[4-(Pentyloxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084700.png)
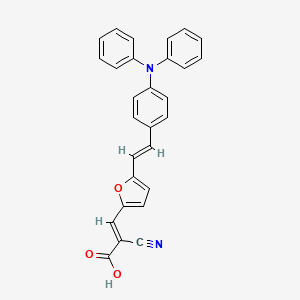
![1-tert-Butyl 4-ethyl 4-[(2-bromophenyl)methyl]piperidine-1,4-dicarboxylate](/img/structure/B14084707.png)
![1-(3-Fluorophenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084708.png)
![4-[bis(2-methylpropyl)amino]-1,1-diphenylbutan-1-ol;(Z)-but-2-enedioic acid](/img/structure/B14084720.png)
![1-(3,4-Diethoxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084723.png)
